molecular formula C14H14BrN3O3 B2998150 3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034489-83-1

3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2998150
CAS No.: 2034489-83-1
M. Wt: 352.188
InChI Key: SORNHAFFSCQNGD-UHFFFAOYSA-N
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Description

3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione (CAS 2034425-07-3) is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid architecture, combining an azetidine ring, an imidazolidine-2,4-dione (hydantoin) core, and a 4-bromophenylacetyl group. The hydantoin moiety is a privileged scaffold in pharmaceutical science, known for its diverse biological activities and its presence in various bioactive molecules . This compound is primarily valued as a key intermediate for the design and synthesis of novel therapeutic agents. Researchers can utilize this chemical as a core building block to develop potential inhibitors targeting enzymatic processes or modulating receptor interactions. The presence of the bromophenyl group offers a specific site for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing for extensive structure-activity relationship (SAR) studies . The structural features of this compound suggest potential research applications across multiple therapeutic areas, including but not limited to, the investigation of antimicrobial, anti-inflammatory, or metabolic disease pathways, consistent with the profiles of related heterocyclic systems . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

3-[1-[2-(4-bromophenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3/c15-10-3-1-9(2-4-10)5-12(19)17-7-11(8-17)18-13(20)6-16-14(18)21/h1-4,11H,5-8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORNHAFFSCQNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)Br)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the bromophenyl acetyl intermediate. This intermediate is then reacted with azetidin-3-yl imidazolidine-2,4-dione under specific conditions to form the final compound. Common reagents used in these reactions include bromine, acetyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction can produce bromophenyl alcohols.

Scientific Research Applications

3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with biological receptors, while the azetidinyl and imidazolidine-2,4-dione moieties contribute to its overall activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the imidazolidine-2,4-dione core but differ in substituents, ring size, or functional groups. A detailed comparison is provided below:

Compound 1: 3-(1-(2-(4-Bromophenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

  • CAS : 2034620-19-2
  • Structure : Piperidine (6-membered ring) replaces azetidine.
  • Molecular Formula : C₁₆H₁₈BrN₃O₃
  • Molecular Weight : 380.24 g/mol
  • Key Differences :
    • Larger piperidine ring increases conformational flexibility compared to azetidine.
    • Higher molecular weight due to additional methyl groups in the piperidine ring.
    • Smiles: O=C(Cc1ccc(Br)cc1)N1CCC(N2C(=O)CNC2=O)CC1 .

Compound 2: 3-(1-(4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

  • Structure : Features a 4-fluorophenyl-pyrrole carbonyl substituent.
  • Key Differences: Fluorine (electron-withdrawing) replaces bromine, altering electronic properties and bioavailability.

Compound 3: 3-(1-(1-Methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione

  • Structure : Pyridazine carbonyl group replaces phenylacetyl.
  • Key Differences :
    • Pyridazine (a diazine) introduces hydrogen-bonding sites and planar geometry.
    • Likely lower lipophilicity compared to bromophenyl derivatives .

Compound 4: 3-(1-(2-(3-Methoxyphenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

  • CAS : 2034373-86-7
  • Molecular Formula : C₁₈H₁₅N₅O₃
  • Molecular Weight : 349.3 g/mol
  • Key Differences :
    • Methoxy group at the meta position (vs. para-bromo) reduces steric bulk and increases solubility.
    • Lower molecular weight (349.3 vs. ~380 g/mol in brominated analogs) .

Structural and Functional Analysis

Substituent Effects

  • Halogens (Br vs. F) : Bromine’s higher atomic radius and polarizability enhance van der Waals interactions and metabolic stability compared to fluorine .

Physicochemical Properties

Property Target Compound Compound 1 (Piperidine) Compound 4 (3-Methoxyphenyl)
Molecular Weight ~380* 380.24 349.3
Halogen Bromine (para) Bromine (para) None (methoxy)
Ring Size Azetidine (4) Piperidine (6) Azetidine (4)
Solubility Likely low Moderate Higher (due to methoxy)

*Estimated based on structural analogs.

Theoretical Pharmacokinetic Implications

  • Lipophilicity : Brominated compounds (Target, Compound 1) may exhibit higher logP values, favoring membrane permeability.
  • Metabolic Stability : Fluorine (Compound 2) and methoxy groups (Compound 4) could reduce oxidative metabolism compared to bromine .

Biological Activity

The compound 3-(1-(2-(4-Bromophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a member of the imidazolidine family and has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H14BrN3O3C_{14}H_{14}BrN_{3}O_{3}, with a molecular weight of approximately 346.18 g/mol. The compound features an azetidine ring and an imidazolidine-2,4-dione moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of imidazolidine compounds often exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the 4-bromophenyl group enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Antitumor Activity

Imidazolidine derivatives have been investigated for their antitumor potential. Studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation. This is particularly relevant in targeting pathways associated with aggressive cancers. The bromine substituent is thought to enhance interaction with biological targets due to its electron-withdrawing properties, which can stabilize interactions with receptor sites .

Anti-inflammatory Effects

Preliminary studies have indicated that similar compounds possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests that this compound may also exhibit these beneficial effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings include:

  • Substituent Effects : The presence of halogen atoms (like bromine) on the phenyl ring significantly enhances biological activity due to increased lipophilicity and potential for hydrogen bonding.
  • Ring Structure : The azetidine and imidazolidine rings contribute to conformational flexibility, which is essential for binding to biological targets.
SubstituentEffect on Activity
BromineIncreases potency against bacteria and cancer cells
Acetyl GroupEnhances solubility and bioavailability

Case Studies

  • Antimicrobial Efficacy : A study evaluated various imidazolidine derivatives against common bacterial strains. Compounds with a bromophenyl substituent demonstrated superior activity compared to those without it, suggesting a direct correlation between structure and antimicrobial potency .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that compounds similar to this compound exhibited significant cytotoxicity. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Q & A

Q. How should researchers integrate multi-omics data to elucidate the compound’s systemic effects?

  • Methodology :
  • Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed genes (e.g., apoptosis-related pathways).
  • Metabolomics : Use GC/LC-MS to map alterations in metabolic pathways (e.g., TCA cycle, lipid metabolism).
  • Network Pharmacology : Construct interaction networks (Cytoscape) linking targets, pathways, and phenotypic outcomes .

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